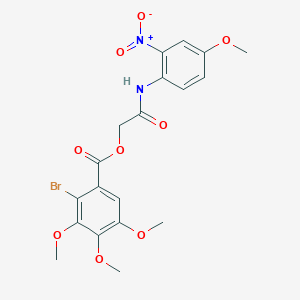
2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate, also known as MNBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNBA is a highly functionalized compound that contains both electron-withdrawing and electron-donating groups, making it a versatile molecule for chemical reactions and biological studies.
科学的研究の応用
2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has been used in various scientific research applications, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of cancer, inflammation, and other diseases. This compound has been shown to have anti-proliferative and anti-inflammatory activities in vitro, and it has also been found to inhibit the growth of cancer cells in animal models. In biochemistry, this compound has been used as a probe for studying protein-ligand interactions and enzyme kinetics. This compound has been shown to bind to various proteins, including human serum albumin and carbonic anhydrase, with high affinity and specificity. In materials science, this compound has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and supramolecular polymers.
作用機序
The mechanism of action of 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a key role in the regulation of pH and ion transport in cells. This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade and disrupting mitochondrial function.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target molecule and cell type. In cancer cells, this compound has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In inflammatory cells, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), leading to the attenuation of inflammation. In normal cells, this compound has been found to have low toxicity and minimal side effects, suggesting its potential as a safe and effective therapeutic agent.
実験室実験の利点と制限
2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its versatility for chemical modifications. This compound can be easily synthesized in large quantities and purified using standard techniques, making it a cost-effective and readily available compound for research. However, this compound also has some limitations, such as its low water solubility and its potential toxicity at high concentrations. This compound should be handled with care and used in appropriate concentrations to avoid adverse effects on cells and organisms.
将来の方向性
There are several future directions for 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate research, including the development of this compound-based drugs for cancer and inflammation, the exploration of this compound as a probe for studying protein-ligand interactions and enzyme kinetics, and the synthesis of this compound-based materials for various applications. In cancer research, this compound could be further optimized for its anti-proliferative and apoptotic activities, and its mechanism of action could be elucidated in more detail. In biochemistry, this compound could be used to study the structure and function of various proteins, and to develop new inhibitors and activators of enzymes. In materials science, this compound could be used to synthesize new functional materials with unique properties, such as stimuli-responsive behavior and self-assembly. Overall, this compound has great potential for advancing scientific research in various fields, and further studies are needed to fully explore its capabilities.
合成法
The synthesis of 2-(4-Methoxy-2-nitroanilino)-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate involves the reaction of 2-bromo-3,4,5-trimethoxybenzoic acid with 2-(4-methoxy-2-nitroanilino)-2-oxoacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through the formation of an amide bond between the two compounds, resulting in the formation of this compound. The yield of this compound is typically around 50%, and the compound can be purified using column chromatography or recrystallization.
特性
分子式 |
C19H19BrN2O9 |
|---|---|
分子量 |
499.3 g/mol |
IUPAC名 |
[2-(4-methoxy-2-nitroanilino)-2-oxoethyl] 2-bromo-3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C19H19BrN2O9/c1-27-10-5-6-12(13(7-10)22(25)26)21-15(23)9-31-19(24)11-8-14(28-2)17(29-3)18(30-4)16(11)20/h5-8H,9H2,1-4H3,(H,21,23) |
InChIキー |
PRMWUEJDXVPRNS-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)[N+](=O)[O-] |
正規SMILES |
COC1=CC(=C(C=C1)NC(=O)COC(=O)C2=CC(=C(C(=C2Br)OC)OC)OC)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[(Z)-(3-ethoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254227.png)
![2-[2-[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]benzoic acid](/img/structure/B254230.png)
![6-methyl-5-{[2-(1-piperidinyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254234.png)
![5-{[2-(4-methoxyphenyl)ethyl]amino}-1,2,4-triazin-3(2H)-one](/img/structure/B254237.png)




![2-[[5-cyano-6-(4-methylphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]propanoic acid](/img/structure/B254247.png)
![3-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanylmethyl]benzoic acid](/img/structure/B254248.png)


![{[6-chloro-2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetonitrile](/img/structure/B254253.png)
![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)